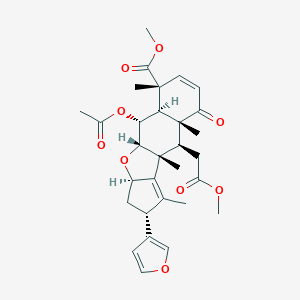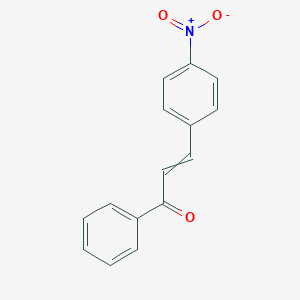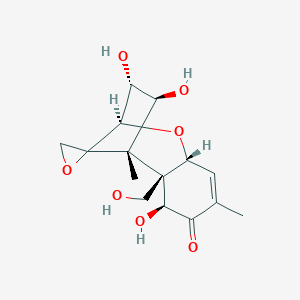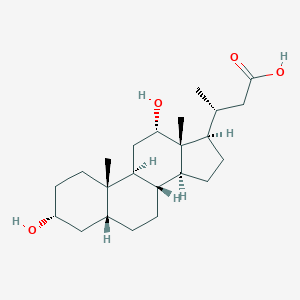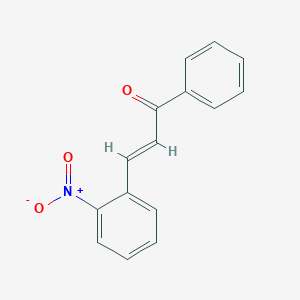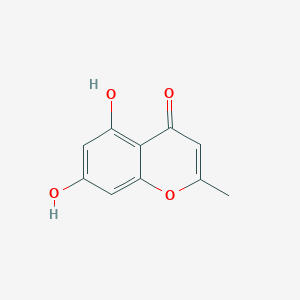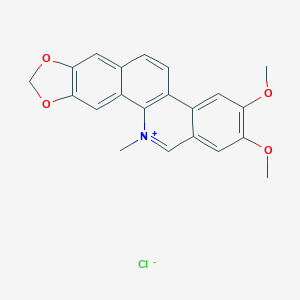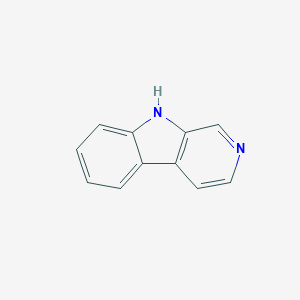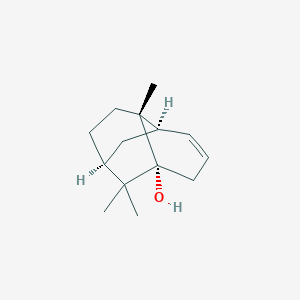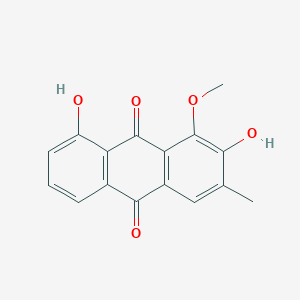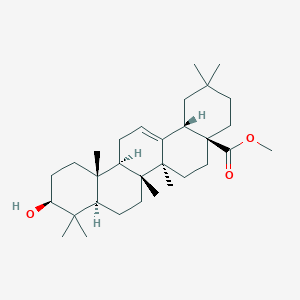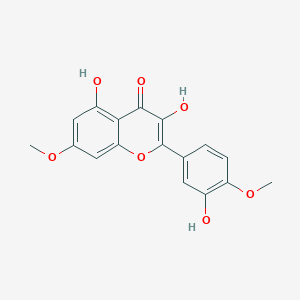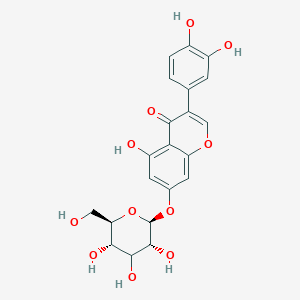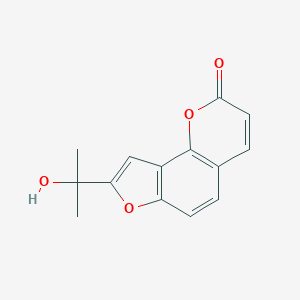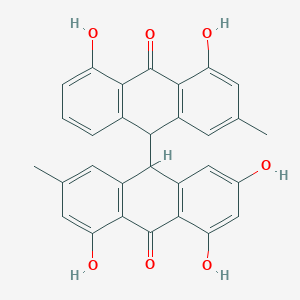
Palmidin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmidin C is a flavonoid compound that belongs to the group of polyphenols. It is found in various plant sources such as grapefruit, oranges, and lemons. Palmidin C has gained significant attention in recent years due to its potential therapeutic benefits in various diseases.
Aplicaciones Científicas De Investigación
1. Anticancer Potential
Palmidin C has been identified as a novel potent anticancer phytochemical. It demonstrates potential in inhibiting key proteins involved in cancer, such as NFkB, TGF-β, PI3K, and JAK2. Its effectiveness exceeds that of standard inhibitors for these proteins, showing promise in combating cancer. Moreover, Palmidin C has favorable ADME/T (absorption, distribution, metabolism, excretion/toxicity) properties, drug-likeness, and interactions with xenobiotic enzymes, indicating its potential as a valuable anticancer agent (Kushwaha et al., 2019).
2. Application in Metabolic Processes
Studies on metabolic interrelationships have indicated that compounds like Palmidin C can impact glucose and fatty acid metabolism. The presence of Palmidin C-like compounds can alter the oxidation of glucose and the metabolism of fatty acids, showcasing a possible role in managing metabolic disorders (Shipp, 1964).
3. Role in Endothelial Cell Function
Palmidin C may play a role in endothelial cell function, particularly in the context of atherosclerosis. Oxidized forms of Palmidin C have been studied for their effects on chronic inflammatory response in endothelial cells, suggesting its potential involvement in vascular inflammation and endothelial dysfunction in atherosclerosis (Gargalovic et al., 2006).
Propiedades
Número CAS |
17177-86-5 |
|---|---|
Nombre del producto |
Palmidin C |
Fórmula molecular |
C30H22O7 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
Clave InChI |
VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Otros números CAS |
17177-86-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



